

Artifacts in high-throughput screening with C21H19N3O2S

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Compound of Interest

Compound Name: C21H19N3O2S

Cat. No.: B15145907

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Technical Support Center: C21H19N3O2S (Dasatinib)

Welcome to the technical support resource for researchers using **C21H19N3O2S** (Dasatinib) in high-throughput screening (HTS). This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and mitigate common artifacts and experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HTS campaign identified Dasatinib as a hit in a non-kinase assay. Is this a real hit or a potential artifact?

A1: Caution is advised. Dasatinib is a potent, multi-targeted kinase inhibitor, known to bind to the ATP pocket of over 30 kinases, including BCR-ABL and the SRC family.^{[1][2][3][4]} If your assay involves ATP or has components that could be sensitive to a promiscuous kinase inhibitor, the activity might be due to off-target effects.

Troubleshooting Steps:

- **Check for ATP Dependence:** Does your assay use ATP? If so, Dasatinib may be competitively inhibiting an endogenous kinase in your assay system (e.g., in a cell lysate).

- Perform Orthogonal Assays: Validate the hit using a different assay technology that measures the same biological endpoint but has a different detection mechanism.
- Run Counter-Screens: Screen Dasatinib in assays specifically designed to detect common artifacts like aggregation or fluorescence interference (see Q2 & Q3).

Q2: I'm observing activity in a fluorescence-based assay. How can I rule out fluorescence interference?

A2: Dasatinib itself is not a classic fluorescent compound, but it can interfere with fluorescence-based assays. For example, it has been used in assays that measure the displacement of a fluorescent probe.^[5] Interference can occur via quenching, light scattering (if the compound precipitates), or stabilization/destabilization of the fluorescent reporter.

Troubleshooting Steps:

- No-Enzyme Control: Run the assay with Dasatinib but without the enzyme or key biological component. A change in fluorescence indicates direct interference with the assay reagents.
- Spectral Scanning: If possible, measure the excitation and emission spectra of Dasatinib under your assay conditions to check for intrinsic fluorescence or absorbance that overlaps with your assay's fluorophore.
- Validate with a Non-Fluorescent Method: Confirm the activity using a label-free or luminescence-based assay format, such as the Kinase-Glo® Luminescent Kinase Assay.^[6]

Q3: The dose-response curve for Dasatinib is steep, shows poor saturation at the high end, or is inconsistent between experiments. What could be the cause?

A3: This behavior is often characteristic of compound aggregation. Dasatinib has low aqueous solubility and is classified as a BCS Class II compound, where dissolution can be the rate-limiting step for absorption.^{[1][7][8][9]} At concentrations typically used in HTS, it may form aggregates that non-specifically inhibit enzymes or interfere with assay signals.

Troubleshooting Steps:

- **Detergent Counter-Screen:** Re-run the dose-response experiment in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.
- **Dynamic Light Scattering (DLS):** Use DLS to directly measure the formation of particles at different concentrations of Dasatinib in your assay buffer.
- **Centrifugation Test:** Prepare a high-concentration stock of the compound in assay buffer, centrifuge it at high speed, and then test the supernatant for activity. A loss of activity suggests that the active species was the aggregated or precipitated compound.

Data Presentation: Physicochemical & Potency Profile

The following tables summarize key quantitative data for Dasatinib.

Table 1: Physicochemical Properties of Dasatinib (**C₂₁H₁₉N₃O₂S**)

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₆ ClN ₇ O ₂ S	[10]
BCS Class	II (Low Solubility, High Permeability)	[1]
Melting Point	280-286 °C	[2]
LogP	1.8	[2]
Aqueous Solubility	0.0128 g/L	[2]

Table 2: Selected Kinase Inhibition Profile of Dasatinib

Target Kinase	IC50 Value (nM)	Cell Line / Context	Source
c-ABL	8	Recombinant Enzyme	[3]
c-ABL	9	Recombinant Enzyme	[3]
LYN	1.7 - 8.5	Recombinant Enzyme	[11]
LYN	~20	Intracellular (Jurkat/HEL cells)	[11]
SRC	<1	Recombinant Enzyme	[12]
YES	<1	Recombinant Enzyme	[12]
PDGFR α	28	Recombinant Enzyme	[12]
KIT	41	Recombinant Enzyme	[12]
PNT Production	7	MSC2 Cells (Phagocytosis Assay)	[13] [14]
PNT Production	32	RAW264.7 Cells (Phagocytosis Assay)	[13] [14]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Kinase Assay

This protocol is a generic example of a common HTS assay format for identifying kinase inhibitors.

- Reagent Preparation:
 - Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
 - ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration close to the K_m for the specific kinase.
 - Substrate/Tracer Solution: Prepare a 2X working solution of the fluorescently labeled peptide substrate in kinase buffer.

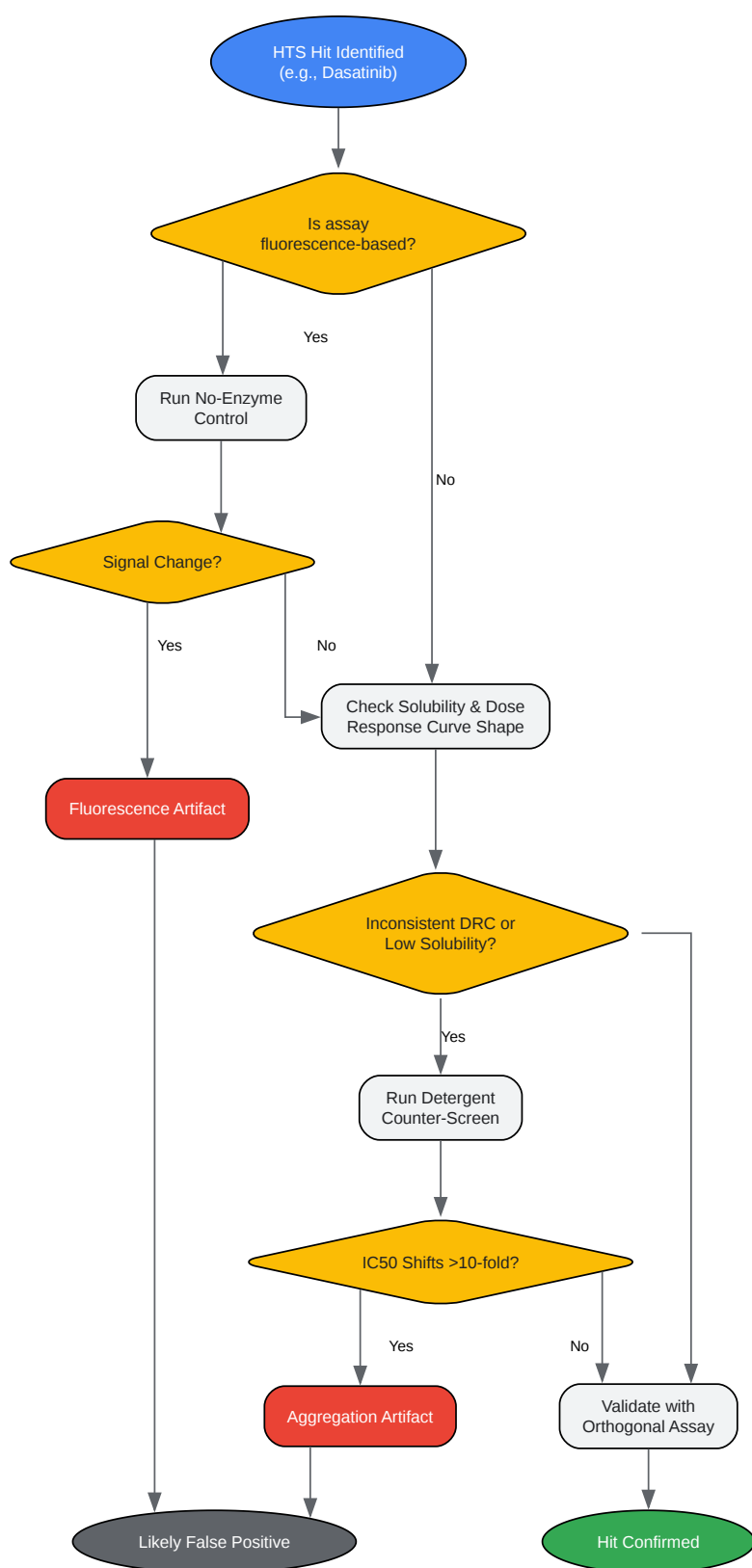
- Enzyme Solution: Prepare a 2X working solution of the kinase in kinase buffer. Note: The optimal concentration should be determined empirically to yield a robust assay window. [\[15\]](#)
- Compound Plates: Prepare serial dilutions of Dasatinib in 100% DMSO, then dilute into kinase buffer to create final assay concentrations in plates (e.g., 384-well). Keep the final DMSO concentration constant across all wells (typically $\leq 1\%$).
- Assay Procedure:
 - Add 5 μL of compound solution (or control) to the assay plate wells.
 - Add 5 μL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
 - Initiate the kinase reaction by adding 10 μL of a pre-mixed solution containing the 2X ATP and 2X substrate/tracer.
 - Incubate the plate for the desired reaction time (e.g., 60-120 minutes) at room temperature, protected from light.
 - Stop the reaction by adding a stop solution (e.g., high concentration of EDTA).
 - Read the plate on a fluorescence polarization reader.
- Controls:
 - Positive Control (No Inhibition): Wells with enzyme and DMSO vehicle.
 - Negative Control (Max Inhibition): Wells with enzyme and a known potent inhibitor (e.g., Staurosporine).
 - Background Control: Wells without enzyme to check for compound interference.

Protocol 2: Aggregation Counter-Screen with Detergent

This protocol is designed to be run in parallel with the primary assay to identify aggregation-based artifacts.

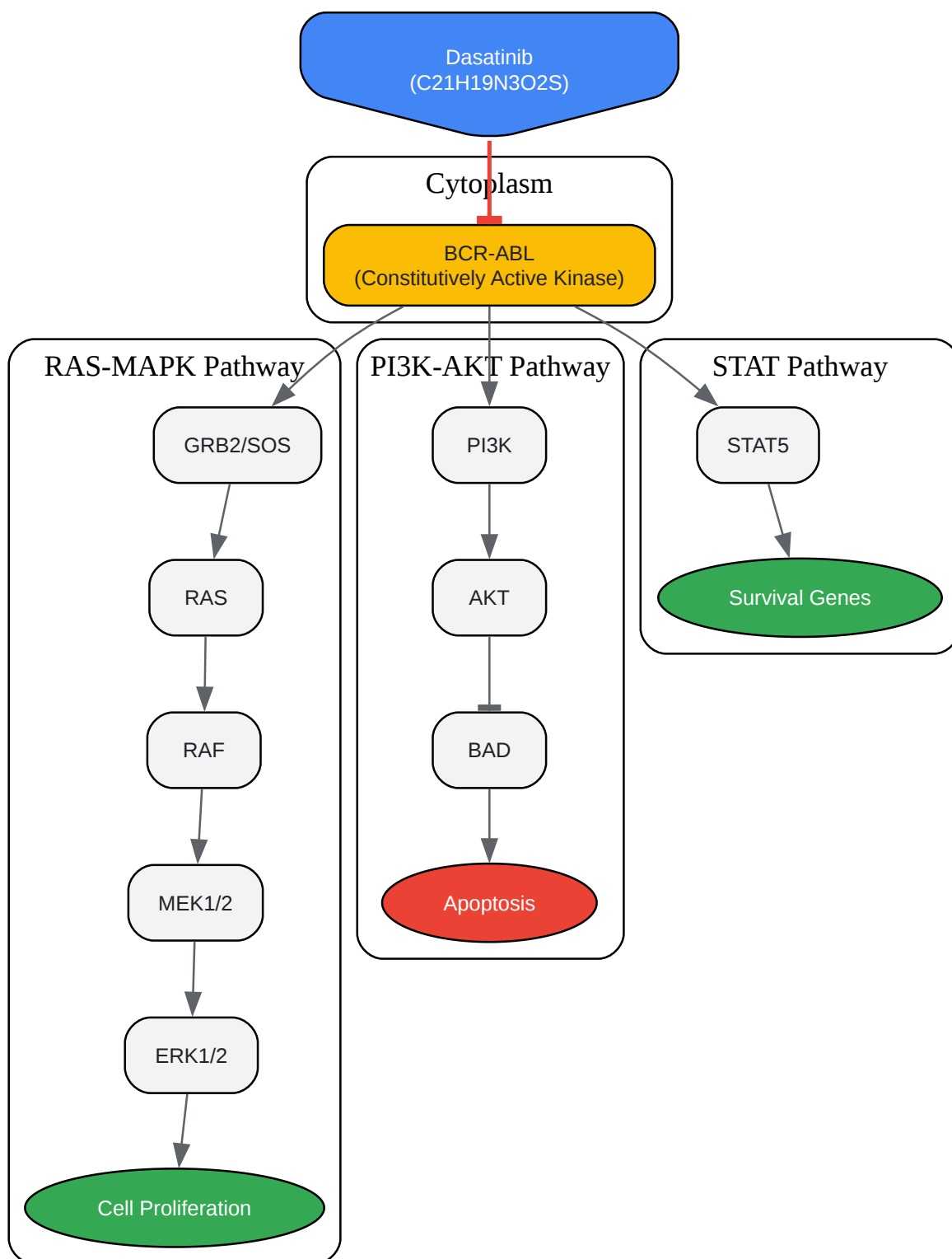
- Reagent Preparation:
 - Prepare two sets of assay buffers: one standard kinase buffer and one kinase buffer supplemented with 0.02% Triton X-100.
 - Prepare all other reagents (ATP, substrate, enzyme, compound dilutions) as described in Protocol 1.
- Assay Procedure:
 - Run two parallel dose-response curves for Dasatinib.
 - Plate 1: Use the standard kinase buffer for all dilutions and reactions.
 - Plate 2: Use the kinase buffer containing Triton X-100 for all dilutions and reactions.
 - Follow the same procedural steps as the primary assay (Protocol 1).
- Data Analysis:
 - Calculate IC₅₀ values for both conditions.
 - A significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of Triton X-100 strongly indicates that the compound's activity in the primary assay was due to aggregation.

Mandatory Visualizations



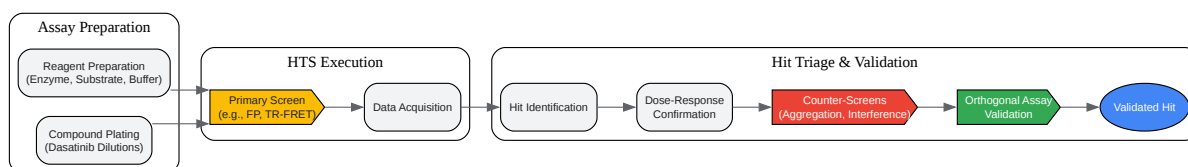
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Caption: Troubleshooting decision tree for a potential HTS artifact.



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Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.[16][17][18][19]



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Caption: General HTS workflow for hit identification and validation.

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